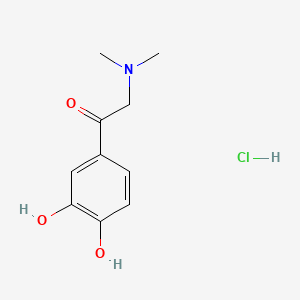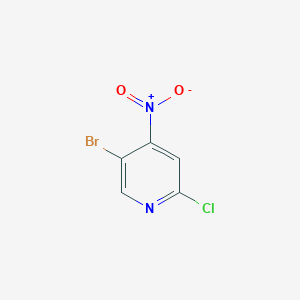![molecular formula C10H18O4S2 B1423474 Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate CAS No. 25055-41-8](/img/structure/B1423474.png)
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate
Descripción general
Descripción
“Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate” is a chemical compound with the CAS Number: 25055-41-8 . It has a molecular weight of 266.38 . The IUPAC name for this compound is dimethyl 3,3’-disulfanediylbis (2-methylpropanoate) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Advanced Intermediates : Research by Dolenský et al. (2002) optimized the preparation of methyl 3,3,3-trifluoropyruvate, an intermediate in chemical syntheses, starting from industrial hexafluoropropene-1,2-oxide. This work identified byproducts and discussed potential reaction pathways, highlighting the compound's role in the synthesis of complex molecules (Dolenský, Kvíčala, Palecek, & Paleta, 2002).
- Photopolymerization : Guillaneuf et al. (2010) introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization, illustrating the compound's potential in materials science and polymer chemistry (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Reaction Mechanisms and Synthesis Pathways
- Heterocyclic Compound Fragmentation : Klyba, Nedolya, and Zhanchipova (2008) studied the mass spectra and fragmentation of new functionally substituted heterocycles, providing insights into their structural identification and reaction mechanisms, which are critical for developing new synthetic methodologies (Klyba, Nedolya, & Zhanchipova, 2008).
Synthetic Methodologies
- Building Blocks for Prostanoids : Valiullina et al. (2019) synthesized a compound that served as a building block for prostanoids, demonstrating the utility of such chemicals in the synthesis of biologically active molecules (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).
- Lipase-Catalyzed Kinetic Resolution : Andzans et al. (2013) investigated the lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates, revealing the potential for enantioselective synthesis of biologically relevant compounds (Andzans, Krauze, Adlere, Krasnova, & Duburs, 2013).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4S2/c1-7(9(11)13-3)5-15-16-6-8(2)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNMSJCBUBDWIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(3-methoxy-2-methyl-3-oxopropyl)disulfanyl]-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1423392.png)


![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B1423395.png)






![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423412.png)

